molecular formula C16H9ClN2OS B2607566 (E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile CAS No. 1164464-72-5

(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2607566
CAS RN: 1164464-72-5
M. Wt: 312.77
InChI Key: JTPUIGOWKXQCIX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile” is a chemical compound with diverse applications in scientific research. Its unique structure allows for potential uses in drug development, material sciences, and catalysis studies .

Scientific Research Applications

Cytotoxic Activities and Anticancer Properties

Research has indicated that derivatives of acrylonitrile, including those substituted with furan and thiazole rings, show significant cytotoxic potency against human cancer cell lines. A study by Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with triazoles or benzimidazoles, demonstrating potent in vitro cytotoxic activities. Their structure-activity relationship (SAR) analysis highlighted the sensitivity of the compound's efficacy to changes in substituents, with some derivatives showing greater potency than cisplatin and etoposide, indicating potential as chemotherapeutic agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Potential in Organic Solar Cells

Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative, evaluating it as an electron acceptor in bulk heterojunction organic solar cells. The study focused on its optical, electronic properties, and photovoltaic performance, contributing insights into the material's suitability for enhancing solar cell efficiency (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016).

Chemical Synthesis Methodologies

Research by Frolov et al. (2005) explored the chemical reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride, leading to the production of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study provides valuable insights into the synthetic pathways and structural characteristics of these compounds, potentially guiding further chemical manipulations and applications (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Future Directions

The future directions for research on “(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile” could include further exploration of its potential applications in drug development, material sciences, and catalysis studies . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUIGOWKXQCIX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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